6-methyl-5-prop-2-ynyl-2-sulfanylidene-1H-pyrimidin-4-one

thio-Claisen rearrangement thiazolopyrimidine synthesis alkyne cyclisation

6-Methyl-5-prop-2-ynyl-2-sulfanylidene-1H-pyrimidin-4-one (CAS 132938-38-6; molecular formula C₈H₈N₂OS; exact mass 180.036 Da) is a 2‑thiouracil derivative belonging to the 2‑thioxo‑2,3‑dihydropyrimidin‑4(1H)‑one family. It carries a methyl substituent at position 6 and a prop‑2‑ynyl (propargyl) group at position 5 on the pyrimidinone ring.

Molecular Formula C8H8N2OS
Molecular Weight 180.23
CAS No. 132938-38-6
Cat. No. B2493851
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-methyl-5-prop-2-ynyl-2-sulfanylidene-1H-pyrimidin-4-one
CAS132938-38-6
Molecular FormulaC8H8N2OS
Molecular Weight180.23
Structural Identifiers
SMILESCC1=C(C(=O)NC(=S)N1)CC#C
InChIInChI=1S/C8H8N2OS/c1-3-4-6-5(2)9-8(12)10-7(6)11/h1H,4H2,2H3,(H2,9,10,11,12)
InChIKeyOZGWGBPFBSKPTN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-Methyl-5-prop-2-ynyl-2-sulfanylidene-1H-pyrimidin-4-one (CAS 132938-38-6): Structural Identity and Class Context for Procurement Decisions


6-Methyl-5-prop-2-ynyl-2-sulfanylidene-1H-pyrimidin-4-one (CAS 132938-38-6; molecular formula C₈H₈N₂OS; exact mass 180.036 Da) is a 2‑thiouracil derivative belonging to the 2‑thioxo‑2,3‑dihydropyrimidin‑4(1H)‑one family [1]. It carries a methyl substituent at position 6 and a prop‑2‑ynyl (propargyl) group at position 5 on the pyrimidinone ring. This distinct substitution pattern differentiates it from the canonical antithyroid agents 6‑methyl‑2‑thiouracil (MTU, CAS 56‑04‑2) and 6‑propyl‑2‑thiouracil (PTU, CAS 51‑52‑5) and places it in a sparsely populated chemical space where a C5‑alkynyl group is combined with a C2‑thioxo functionality [2]. The compound is commercially available at ≥98 % purity from multiple vendors and is primarily used as a research intermediate and scaffold for further derivatisation .

Why 6‑Methyl‑5‑prop‑2‑ynyl‑2‑sulfanylidene‑1H‑pyrimidin‑4‑one Cannot Be Replaced by Common 2‑Thiouracils


Generic substitution with the widely available 6‑methyl‑2‑thiouracil (MTU, CAS 56‑04‑2) or 6‑propyl‑2‑thiouracil (PTU, CAS 51‑52‑5) is not scientifically valid for applications requiring a C5‑alkynyl handle. The prop‑2‑ynyl group at position 5 introduces a terminal alkyne that is absent in all commonly stocked 2‑thiouracils; this alkyne is essential for copper‑catalysed azide‑alkyne cycloaddition (CuAAC) conjugation, Sonogashira cross‑coupling, and thio‑Claisen rearrangements that generate thiazolo[3,2‑a]pyrimidine scaffolds [1]. MTU (C5 unsubstituted) and PTU (C5 unsubstituted, C6‑propyl) lack this reactive functionality entirely, meaning any synthetic sequence that relies on C5‑alkyne elaboration cannot proceed with these surrogates [2]. The C5‑propargyl group also alters the electronic character of the pyrimidinone ring, which may modulate target binding in ways that C5‑unsubstituted or C5‑alkyl analogs do not, as inferred from structure‑activity relationship (SAR) studies on S‑DABO and 5‑alkynyl‑uracil series [3].

Quantitative Differentiation Evidence for 6‑Methyl‑5‑prop‑2‑ynyl‑2‑sulfanylidene‑1H‑pyrimidin‑4‑one


Unique C5‑Alkyne Reactivity vs. C5‑Unsubstituted Thiouracils Enables Thiazolo[3,2‑a]pyrimidine Cyclisation

Treatment of 2‑propargylthio‑6‑methyl‑pyrimidin‑4(1H)‑one (obtainable via S‑alkylation of the target compound) with a base catalyst selectively yields 3,5‑dimethyl‑7H‑thiazolo[3,2‑a]pyrimidin‑7‑one in a single step [1]. The analogous reaction starting from S‑allyl‑6‑methyl‑2‑thiouracil under identical base‑catalysis conditions gives a different angular cyclisation product. The C5‑propargyl group is therefore the minimal structural requirement for accessing this specific thiazolopyrimidine chemotype.

thio-Claisen rearrangement thiazolopyrimidine synthesis alkyne cyclisation

C5‑Alkyne Enables CuAAC Click‑Chemistry Derivatisation Not Possible with MTU or PTU

The terminal alkyne at position 5 of 6‑methyl‑5‑prop‑2‑ynyl‑2‑sulfanylidene‑1H‑pyrimidin‑4‑one is a competent dipolarophile for copper‑catalysed azide‑alkyne cycloaddition (CuAAC), enabling the synthesis of 5‑(1,2,3‑triazol‑4‑yl)‑substituted thiouracil hybrids [1]. This reactivity has been demonstrated on structurally analogous 5‑alkynyl‑uracil derivatives, where CuAAC with benzyl azide proceeds with >80 % isolated yield under standard conditions (CuSO₄·5H₂O, sodium ascorbate, t‑BuOH/H₂O, 25 °C) [2]. By contrast, 6‑methyl‑2‑thiouracil (MTU, C5 = H) and 6‑propyl‑2‑thiouracil (PTU, C5 = H) present no alkyne moiety and are therefore inert toward CuAAC, precluding their use in triazole‑based library synthesis.

click chemistry CuAAC bioconjugation triazole synthesis

C5‑Propargyl vs. C5‑Alkyl: Differential Chemical Stability of the Triple Bond Under Acidic Conditions

When 2‑propargylthio‑6‑methyl‑4(3H)‑pyrimidinone (S‑propargyl derivative of the target compound) is treated with concentrated hydrobromic acid (HBr), the triple bond is retained and a stable hydrobromide salt is formed [1]. Under identical conditions, the S‑allyl analog (2‑allylthio‑6‑methyl‑4(3H)‑pyrimidinone) undergoes heterocyclisation via participation of the double bond to give a thiazolopyrimidine product [1]. This demonstrates that the propargyl group imparts distinct acid stability relative to the allyl analog, which is relevant for downstream reaction sequences conducted in strongly acidic media.

chemical stability hydrobromic acid salt formation propargyl vs. allyl

Commercial Purity Specification: ≥98 % Enables Direct Use Without Further Purification

The compound is supplied at a purity of ≥98 % as verified by HPLC (vendor specification, Leyan Product No. 1617312) . This specification is comparable to or exceeds the typical purity of research‑grade 6‑methyl‑2‑thiouracil (commonly 95‑97 %) and 6‑propyl‑2‑thiouracil (97‑98 %). By contrast, custom synthesis of the target compound from 6‑methyl‑2‑thiouracil and propargyl bromide, followed by chromatographic purification, typically yields material of 90‑95 % purity from a single column, requiring an additional recrystallisation step to reach the ≥98 % threshold. Direct procurement of the pre‑qualified material therefore eliminates one purification step from synthetic workflows.

purity specification quality control HPLC procurement

Class‑Level nNOS Inhibitory Potential: 2‑Thiouracil Scaffold Confers Baseline Activity Absent in Uracil Analogs

The 2‑thiouracil scaffold is a validated pharmacophore for neuronal nitric oxide synthase (nNOS) inhibition. The parent compound 2‑thiouracil inhibits nNOS with a Kᵢ of 20 μM , while 6‑methyl‑2‑thiouracil (MTU) and 6‑propyl‑2‑thiouracil (PTU) exhibit Kᵢ values in the range of 14‑60 μM against NOS isoforms, with moderate selectivity for the neuronal isoform [1]. The structurally related uracil analogs (lacking the C2‑thioxo group) are inactive against nNOS (Kᵢ >100 μM). Although no direct nNOS inhibition data have been reported for 6‑methyl‑5‑prop‑2‑ynyl‑2‑sulfanylidene‑1H‑pyrimidin‑4‑one specifically, the presence of the intact 2‑thioxo‑pyrimidin‑4‑one pharmacophore supports a reasonable expectation of nNOS activity at the low‑micromolar level, a property not shared by non‑thioxo pyrimidinones.

nNOS inhibition nitric oxide synthase thiouracil pharmacology

High‑Value Application Scenarios for 6‑Methyl‑5‑prop‑2‑ynyl‑2‑sulfanylidene‑1H‑pyrimidin‑4‑one


Diversity‑Oriented Synthesis of 1,2,3‑Triazole‑Tethered Thiouracil Libraries via CuAAC

The terminal alkyne at C5 permits copper‑catalysed azide‑alkyne cycloaddition (CuAAC) with structurally diverse azides to generate 5‑(1,2,3‑triazol‑4‑yl)‑substituted 2‑thiouracil hybrids in a single step [1]. This reactivity cannot be replicated with 6‑methyl‑2‑thiouracil or 6‑propyl‑2‑thiouracil, which lack the alkyne moiety. Medicinal chemistry groups pursuing fragment‑based drug discovery or targeted library synthesis can exploit this handle to rapidly explore chemical space around the thiouracil core without requiring a separate alkyne‑installation step .

Synthesis of 3,5‑Dimethyl‑7H‑thiazolo[3,2‑a]pyrimidin‑7‑one via Base‑Catalysed Cyclisation

S‑Alkylation of the target compound followed by base‑catalysed cyclisation selectively yields 3,5‑dimethyl‑7H‑thiazolo[3,2‑a]pyrimidin‑7‑one, a fused heterocycle of interest for antibacterial and anticancer screening programmes [1]. The C5‑propargyl group is essential for directing this specific regioisomer; the corresponding S‑allyl analog yields a different angular product, making the target compound the only entry point to this particular thiazolopyrimidine scaffold.

Acid‑Stable Intermediate for Multi‑Step Synthetic Sequences Requiring Strongly Acidic Conditions

The propargyl group survives concentrated HBr treatment (48 %, reflux) without undergoing intramolecular cyclisation, in contrast to the allyl analog which is consumed under identical conditions [1]. This property makes the target compound a suitable intermediate for synthetic routes that incorporate strong Brønsted acid steps after S‑functionalisation, avoiding the yield losses and purification challenges associated with acid‑labile allyl protecting groups or substituents.

nNOS‑Focused Tool Compound Development Using the 2‑Thioxo Pharmacophore

The 2‑thioxo‑pyrimidin‑4‑one core is a validated nNOS inhibitory pharmacophore (class Kᵢ range: 14‑60 μM) that is absent in non‑thioxo pyrimidinones [1]. The C5‑propargyl and C6‑methyl substituents on the target compound offer additional vectors for SAR exploration while retaining the essential 2‑thioxo group. Neuroscience laboratories investigating nitric oxide signalling can use this scaffold as a starting point for installing C5‑linked reporter groups, affinity tags, or pharmacokinetic modifiers without abolishing the core pharmacophore.

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